

Comparative Analysis of (4-Bromo-2-methylphenyl)methanamine and Structurally Related Analogs

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Compound of Interest

Compound Name: (4-Bromo-2-methylphenyl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for **(4-Bromo-2-methylphenyl)methanamine** and compares its predicted and observed properties with structurally similar bromo-substituted benzylamine derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a comparative analysis of physicochemical properties, synthetic methodologies, and potential biological activities.

Physicochemical Properties

A summary of key physicochemical properties for **(4-Bromo-2-methylphenyl)methanamine** and related compounds is presented below. These properties are crucial for predicting the compound's behavior in biological systems.

Compound	Molecular Formula	Molecular Weight (g/mol)	XlogP	Reference
(4-Bromo-2-methylphenyl)methanamine	C ₈ H ₁₀ BrN	200.08	1.8 (Predicted)	[1]
Bromo-(4-methylphenyl)methanamine	C ₈ H ₁₀ BrN	200.08	Not Available	[2]
5-Bromo-3-ethoxy-2-hydroxy-N-(phenyl)benzylamine	C ₁₅ H ₁₆ BrNO ₂	322.20	Not Available	[3]
5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamine	C ₁₆ H ₁₈ BrNO ₂	336.22	Not Available	[3]
5-Bromo-3-ethoxy-2-hydroxy-N-(2-methoxyphenyl)benzylamine	C ₁₆ H ₁₈ BrNO ₃	352.22	Not Available	[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **(4-Bromo-2-methylphenyl)methanamine** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from established methods for producing its precursors and analogous compounds. A proposed synthetic workflow is outlined below, followed by standard characterization protocols.

Proposed Synthesis of (4-Bromo-2-methylphenyl)methanamine

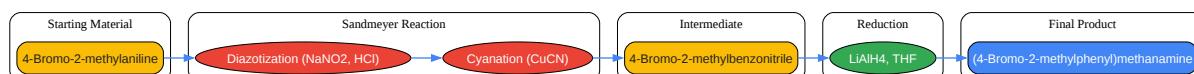
A common and effective method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. The required precursor, 4-Bromo-2-methylbenzonitrile, can be synthesized from 3-Bromo-4-aminotoluene via a Sandmeyer reaction.[4]

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A detailed procedure for the synthesis of 2-Bromo-4-methylbenzonitrile, a structural isomer, is available and can be adapted.[4] The synthesis involves the diazotization of the corresponding aminotoluene followed by cyanation.

Step 2: Reduction of 4-Bromo-2-methylbenzonitrile to (4-Bromo-2-methylphenyl)methanamine

The nitrile group of 4-Bromo-2-methylbenzonitrile can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[5]



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Caption: Proposed synthesis workflow for **(4-Bromo-2-methylphenyl)methanamine**.

Characterization Protocols

The successful synthesis of **(4-Bromo-2-methylphenyl)methanamine** would be confirmed using standard spectroscopic methods. The expected spectral data can be inferred from the characterization of similar bromo-substituted benzylamine derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH_2 protons, the methyl protons, and the amine NH_2 protons. The chemical shifts and splitting patterns would confirm the substitution pattern on the aromatic ring.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Br stretching vibration is expected in the fingerprint region ($500\text{-}600\text{ cm}^{-1}$).^[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio ($[\text{M}+\text{H}]^+$).^[3]

Biological Activity and Cytotoxicity Assays

While no specific biological activity data for **(4-Bromo-2-methylphenyl)methanamine** was found, substituted benzylamines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.^{[3][7]} To evaluate the potential of novel benzylamine derivatives, in vitro cytotoxicity assays are essential.

MTT Assay for Cytotoxicity Screening

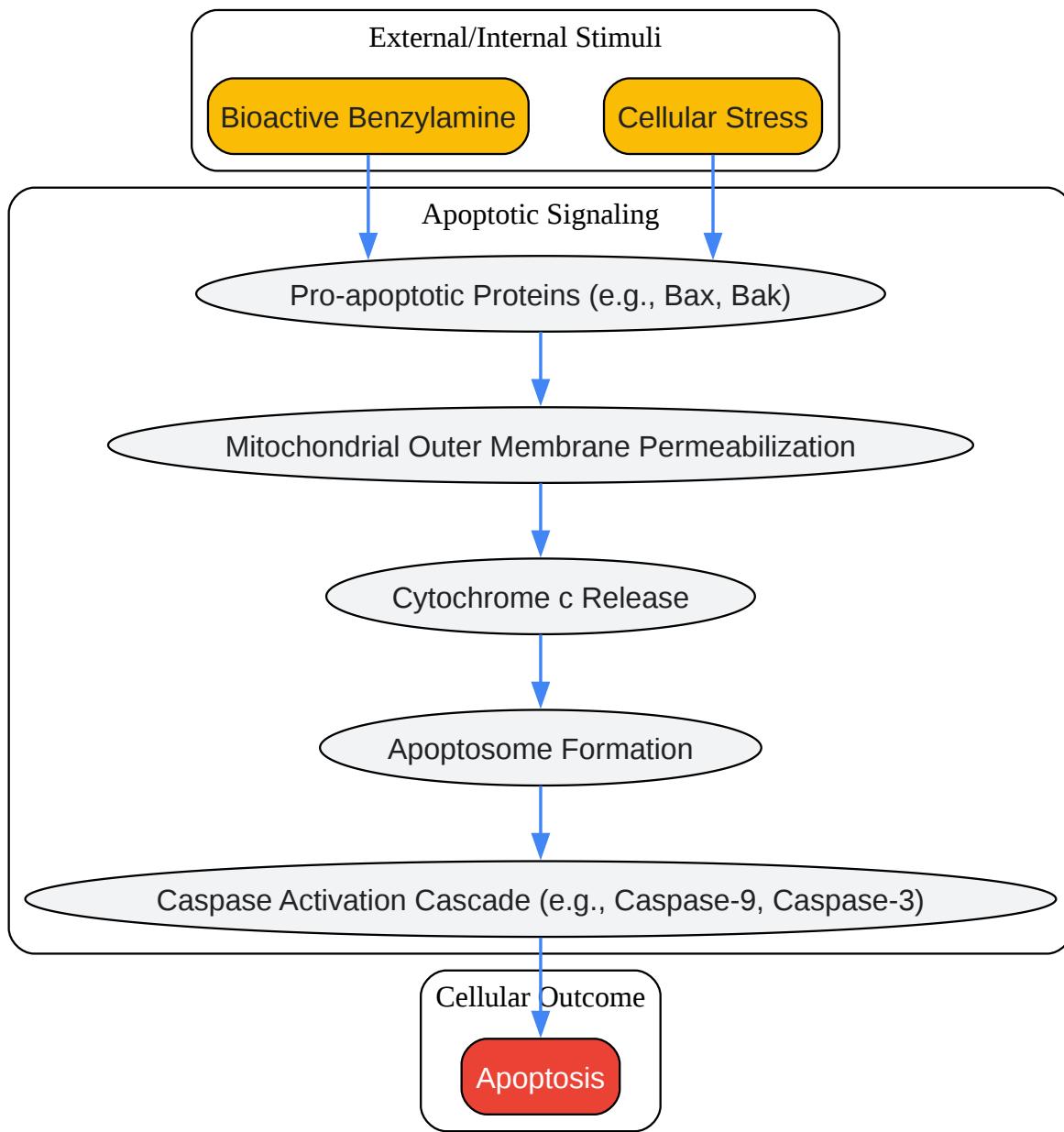
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.^[8]

Experimental Protocol:

- Cell Seeding: Seed cancer cells (e.g., HeLa or MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below

0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

- MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.



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Caption: Generalized intrinsic apoptosis signaling pathway.

This guide serves as a starting point for researchers interested in the synthesis and evaluation of **(4-Bromo-2-methylphenyl)methanamine** and its analogs. The provided protocols and comparative data are intended to facilitate further investigation into the chemical and biological properties of this class of compounds.

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